molecular formula C17H20N2O2S B5872848 [4-(2-ETHOXYPHENYL)PIPERAZINO](2-THIENYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](2-THIENYL)METHANONE

Cat. No.: B5872848
M. Wt: 316.4 g/mol
InChI Key: ACSFMVNNZVYOIB-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate ethoxyphenyl halides.

    Attachment of Thienylmethanone Moiety: The final step involves the reaction of the substituted piperazine with thienylmethanone derivatives under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, acids, bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors and its ability to modulate biological pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:

    4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical properties and biological activities.

    4-(1H-INDOL-4-YL)PIPERAZINOMETHANONE: This compound features an indolyl group, which can affect its interaction with molecular targets and its pharmacological profile.

    4-(CYCLOHEXYLCARBONYL)PIPERAZINOMETHANONE: The presence of a cyclohexylcarbonyl group may alter the compound’s chemical reactivity and biological effects.

The uniqueness of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFMVNNZVYOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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